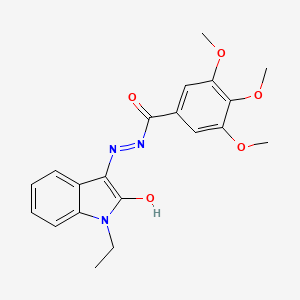
N'-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)-3,4,5-trimethoxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)-3,4,5-trimethoxybenzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an indole core, which is a common motif in many biologically active molecules, and a benzohydrazide moiety, which is often associated with pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)-3,4,5-trimethoxybenzohydrazide typically involves the condensation of 1-ethyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde with 3,4,5-trimethoxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Wirkmechanismus
The mechanism by which N’-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)-3,4,5-trimethoxybenzohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N’-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)-3,4,5-trimethoxybenzohydrazide is unique due to its specific combination of an indole core and a benzohydrazide moiety, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
N-(1-ethyl-2-hydroxyindol-3-yl)imino-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-5-23-14-9-7-6-8-13(14)17(20(23)25)21-22-19(24)12-10-15(26-2)18(28-4)16(11-12)27-3/h6-11,25H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNZFKSOZCYWAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(4-Chlorophenyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyrimidin-4-ol](/img/structure/B6010417.png)
![2-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE](/img/structure/B6010428.png)
![(E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoic acid](/img/structure/B6010429.png)
![2-(cyclohexylcarbonyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6010444.png)
![3-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylpropanamide](/img/structure/B6010452.png)
![3-(4-chlorophenyl)-7-isopropyl-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6010456.png)
![METHYL 2-(2-{[9-(4-METHYLPHENYL)-6-OXO-6,9-DIHYDRO-1H-PURIN-8-YL]SULFANYL}ACETAMIDO)BENZOATE](/img/structure/B6010462.png)
![3-[(4-hydroxy-3-iodo-5-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6010467.png)
![3-bromo-N-[(2,4-dimethoxyphenyl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B6010473.png)
![4-[1-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]pyridine](/img/structure/B6010478.png)
![1-(2-Cyanophenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea](/img/structure/B6010483.png)
![methyl 3-butyryl-6,6-dimethyl-4-[(3-nitrophenyl)amino]-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B6010492.png)

![N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}-2-pyrimidinamine](/img/structure/B6010513.png)
